N-(cyclobutylmethyl)-3-fluoro-4-methylaniline

Description

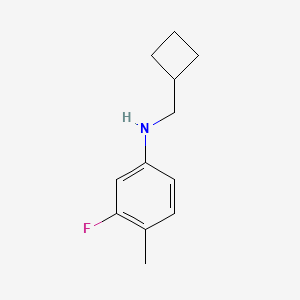

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline is a secondary aromatic amine characterized by a cyclobutylmethyl group attached to the nitrogen of an aniline ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position (Fig. 1). For instance, it has been utilized in the synthesis of noncovalent inhibitors targeting enzymes such as severe acute respiratory syndrome (SARS)-associated coronaviruses, where its structural features contribute to binding affinity and selectivity .

Molecular Formula: C₁₂H₁₅FN

Molecular Weight: 192.26 g/mol

Key Features:

- 3-Fluoro Substituent: Modulates electronic properties (electron-withdrawing effect) and may reduce susceptibility to oxidative metabolism.

- 4-Methyl Substituent: Provides steric bulk and may stabilize the aromatic ring against enzymatic degradation.

Properties

IUPAC Name |

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9-5-6-11(7-12(9)13)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGZBHBBXMVHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2CCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-3-fluoro-4-methylaniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents and catalysts, as well as the purification techniques, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a fully saturated amine.

Scientific Research Applications

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its analgesic properties due to its structural similarity to known analgesics.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-3-fluoro-4-methylaniline involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved often include binding to opioid receptors, which can influence pain perception and other physiological responses .

Comparison with Similar Compounds

N-(Cyclobutylmethyl)-4-(3-pyridyl)aniline

Structure : The aniline nitrogen is substituted with a cyclobutylmethyl group, while the aromatic ring features a 3-pyridyl group at the 4-position (Fig. 2).

Key Differences :

- Substituent Effects : The 3-pyridyl group introduces a heteroaromatic ring, enhancing hydrogen-bonding capacity and polarity compared to the fluorine and methyl substituents in N-(cyclobutylmethyl)-3-fluoro-4-methylaniline.

- Applications : Used in the synthesis of acetamide derivatives as protease inhibitors (e.g., ML300-derived compounds) .

- Metabolism : The pyridyl group may increase susceptibility to cytochrome P450-mediated oxidation compared to the fluorine substituent.

N-[(2,4-Dimethoxyphenyl)methyl]-3-fluoro-4-methylaniline

Structure : The nitrogen is substituted with a 2,4-dimethoxyphenylmethyl group, while the aromatic ring retains the 3-fluoro-4-methyl pattern (Fig. 3).

Key Differences :

- Substituent Effects: The dimethoxyphenylmethyl group increases molecular weight (C₁₆H₁₈FNO₂; 275.32 g/mol) and lipophilicity (logP ~3.5 estimated) compared to the cyclobutylmethyl analog (logP ~2.8 estimated).

- N-dealkylation) .

4-Fluoro-N-methylaniline

Structure : A simpler analog with a methyl group on the nitrogen and a fluorine at the 4-position.

Key Differences :

- Metabolism: Studies show that 4-fluoro-N-methylaniline undergoes cytochrome P450-catalyzed N-demethylation and flavin-containing monooxygenase (FMO)-mediated hydroxylation, leading to defluorinated metabolites. The cyclobutylmethyl group in this compound likely slows N-dealkylation due to steric hindrance, enhancing metabolic stability .

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Metabolic Stability : The cyclobutylmethyl group in this compound confers resistance to rapid N-dealkylation compared to simpler N-methyl analogs, as observed in 4-fluoro-N-methylaniline .

- Steric Effects : Bulky substituents like cyclobutylmethyl or dimethoxyphenylmethyl alter binding interactions in enzyme inhibitors, as seen in ML300-derived compounds .

Biological Activity

N-(cyclobutylmethyl)-3-fluoro-4-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on available research findings.

This compound is characterized by the following structural features:

- Chemical Formula : C_{12}H_{14}FN

- Molecular Weight : 201.25 g/mol

- Functional Groups : Aniline, fluoro-substituent, cyclobutyl group

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been investigated for the following mechanisms:

- Receptor Modulation : The compound may act as a ligand for various receptors, including opioid receptors, which are crucial in pain perception and modulation.

- Oxidative Stress Induction : Similar to other compounds with redox-active properties, it may disturb the redox balance in cells, potentially leading to therapeutic effects against certain diseases .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been explored for potential applications in treating infections caused by resistant strains of bacteria and protozoa.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Plasmodium falciparum | Effective against young asexual stages | |

| Mycobacterium tuberculosis | Inhibition observed in vitro |

Analgesic Properties

Due to its structural similarity to known analgesics, this compound has been investigated for analgesic properties. Preliminary studies suggest it may modulate pain pathways effectively.

Case Studies

- Study on Antimalarial Activity :

-

Opioid Receptor Interaction :

- Another investigation focused on the compound's interaction with opioid receptors, revealing that it could act as an agonist or antagonist depending on the receptor subtype involved. This dual action may provide insights into developing new pain management therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.